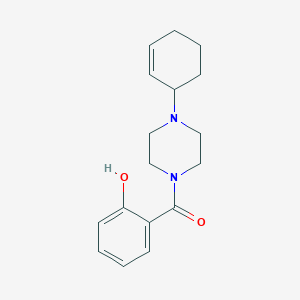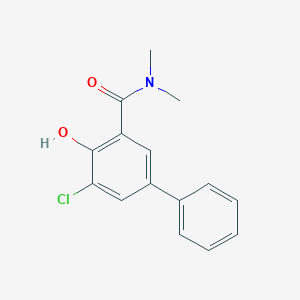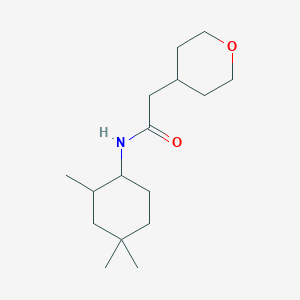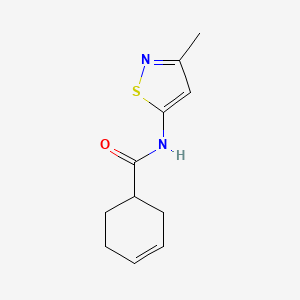![molecular formula C14H18ClNO2 B7585009 2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one, also known as 3-Chloromethcathinone or 3-CMC, is a synthetic cathinone that belongs to the class of substituted amphetamines. It is a designer drug that has gained popularity in recent years due to its psychoactive properties.
Mecanismo De Acción
The mechanism of action of 3-CMC involves the inhibition of dopamine reuptake, leading to increased levels of dopamine in the brain. This results in a range of effects such as increased energy, euphoria, and heightened mood. It also has the potential to cause adverse effects such as agitation, paranoia, and psychosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMC are similar to those of other cathinones. It has been shown to increase heart rate, blood pressure, and body temperature. It also has the potential to cause vasoconstriction, leading to reduced blood flow to certain organs. Long-term use of 3-CMC has been associated with neurotoxicity and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-CMC in lab experiments is its potency and selectivity for dopamine reuptake inhibition. This makes it a useful tool for investigating the role of dopamine in various physiological and behavioral processes. However, one of the limitations of using 3-CMC is its potential for abuse and dependence, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on 3-CMC. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another area of interest is its neurotoxicity and cognitive effects, which require further investigation. Additionally, more research is needed to understand the long-term effects of 3-CMC use and its potential for abuse and dependence.
Conclusion
In conclusion, 2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one, or 3-CMC, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive properties. It acts as a potent dopamine reuptake inhibitor and has been used in various scientific research studies to investigate its effects on the central nervous system. While it has potential therapeutic applications, it also has the potential for abuse and dependence and may cause adverse effects such as neurotoxicity and cognitive impairment. Further research is needed to fully understand the effects of 3-CMC and its potential applications.
Métodos De Síntesis
The synthesis of 3-CMC involves the reaction of 3-chlorophenylacetone with hydroxypyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and liquid-liquid extraction.
Aplicaciones Científicas De Investigación
3-CMC has been used in various scientific research studies to investigate its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other cathinones such as methcathinone and mephedrone. Studies have also suggested that it may have potential therapeutic applications in the treatment of certain psychiatric disorders such as depression and anxiety.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,10-4-3-5-11(15)8-10)13(18)16-7-6-12(17)9-16/h3-5,8,12,17H,6-7,9H2,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNVZFVAGURALY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Cl)C(=O)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC(=CC=C1)Cl)C(=O)N2CC[C@@H](C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)

![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)

![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)


![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)